molecular formula C6H12O6 B12094848 3-Deoxy-D-gluconic acid CAS No. 87420-95-9

3-Deoxy-D-gluconic acid

Cat. No.: B12094848
CAS No.: 87420-95-9
M. Wt: 180.16 g/mol
InChI Key: YGMNHEPVTNXLLS-UHFFFAOYSA-N
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Description

3-Deoxy-D-gluconic acid: is a derivative of D-gluconic acid, characterized by the absence of a hydroxyl group at the third carbon position. This compound is a significant intermediate in various metabolic pathways, including the pentose phosphate pathway and the degradation of polygalacturonates in certain bacterial species . Its unique structure and properties make it a valuable subject of study in biochemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Deoxy-D-gluconic acid can be synthesized through enzymatic methods. One such method involves the use of gluconate dehydratase from the hyperthermophilic crenarchaeon Thermoproteus tenax. This enzyme catalyzes the conversion of D-gluconate to 2-keto-3-deoxy-D-gluconate, which can then be further processed to obtain this compound . The reaction conditions typically involve mild temperatures and physiological pH, making the process environmentally friendly and sustainable.

Industrial Production Methods: Industrial production of this compound often leverages biocatalytic processes due to their efficiency and specificity. The use of recombinant Escherichia coli to overproduce gluconate dehydratase allows for the scalable production of this compound. The enzyme’s thermostability facilitates rapid purification through precipitation steps, followed by ultrafiltration to separate the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Deoxy-D-gluconic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-keto-3-deoxy-D-gluconate.

    Reduction: Reduction reactions can convert it back to D-gluconate.

    Substitution: Substitution reactions can introduce different functional groups at the third carbon position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Conditions vary depending on the desired substituent but often involve mild temperatures and neutral pH.

Major Products:

Scientific Research Applications

3-Deoxy-D-gluconic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Deoxy-D-gluconic acid involves its participation in metabolic pathways. It acts as an intermediate in the pentose phosphate pathway, where it is converted to 6-phospho-2-dehydro-3-deoxy-D-gluconate by the enzyme 2-dehydro-3-deoxygluconokinase. This conversion is crucial for the generation of NADPH and pentoses, which are essential for various biosynthetic processes .

Comparison with Similar Compounds

  • 2-Keto-3-deoxy-D-gluconate
  • D-gluconate
  • 2-dehydro-3-deoxy-D-gluconic acid

Comparison: 3-Deoxy-D-gluconic acid is unique due to the absence of a hydroxyl group at the third carbon position, which significantly alters its chemical reactivity and metabolic role. Compared to 2-Keto-3-deoxy-D-gluconate, it is less oxidized and has different reactivity patterns. D-gluconate, on the other hand, retains all hydroxyl groups, making it more hydrophilic and less reactive in certain pathways .

Properties

CAS No.

87420-95-9

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

2,4,5,6-tetrahydroxyhexanoic acid

InChI

InChI=1S/C6H12O6/c7-2-5(10)3(8)1-4(9)6(11)12/h3-5,7-10H,1-2H2,(H,11,12)

InChI Key

YGMNHEPVTNXLLS-UHFFFAOYSA-N

Canonical SMILES

C(C(C(CO)O)O)C(C(=O)O)O

Origin of Product

United States

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